molecular formula C21H23N5OS2 B2726295 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034320-62-0

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2726295
CAS No.: 2034320-62-0
M. Wt: 425.57
InChI Key: SGYAYGYRJCMAPG-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone features a benzothiazole-thioether moiety linked to an ethanone group, which is further connected to a piperazine ring substituted with a tetrahydrocinnolin scaffold. Its design suggests possible applications in anticancer or receptor-targeted therapies, analogous to structurally related benzothiazole-piperazine derivatives studied in recent literature .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS2/c27-20(14-28-21-22-17-7-3-4-8-18(17)29-21)26-11-9-25(10-12-26)19-13-15-5-1-2-6-16(15)23-24-19/h3-4,7-8,13H,1-2,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYAYGYRJCMAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis typically involves the construction of the benzo[d]thiazolylthio and cinnolinylpiperazine moieties, followed by a coupling reaction. Common starting materials include benzothiazoles and tetrahydrocinnolines. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields.

  • Industrial Production Methods: : Industrial production might involve a streamlined version of the laboratory synthesis, often with enhanced reaction scalability, cost-efficiency, and purity standards.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various chemical reactions, including:

    • Oxidation and Reduction: : Involving the alteration of its oxidation state by agents such as hydrogen peroxide or hydrides.

    • Substitution Reactions: : Where specific functional groups are replaced by others under certain conditions.

  • Common Reagents and Conditions: : Commonly used reagents include strong oxidizers, reductants, acids, and bases. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure stability.

  • Major Products: : The major products formed can vary depending on the reagents and reaction conditions but might include modified ethanone derivatives with altered pharmacological properties.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and in the development of new synthetic methodologies.

  • Biology: : Studied for its interactions with various biological targets, possibly including enzymes and receptors.

  • Medicine: : Explored for potential therapeutic effects, such as anticancer, antibacterial, or anti-inflammatory properties.

  • Industry: : Potentially useful in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action: The compound exerts its effects through interactions with molecular targets, including enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact mechanism might involve binding to active sites or influencing signaling pathways.

Comparison with Similar Compounds: When compared to other compounds with similar structural features, such as other benzo[d]thiazolylthio derivatives or cinnolinylpiperazines, 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone might exhibit unique properties like enhanced biological activity or better pharmacokinetic profiles. Similar compounds include other ethanone derivatives with variations in substituents, which can influence their chemical behavior and applications.

Biological Activity

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_4OS, with a molecular weight of 342.4 g/mol. It incorporates a benzo[d]thiazole moiety which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d]thiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, a related compound was shown to cause G2-M phase arrest in Hep3B liver cancer cells, indicating a potent inhibitory effect on cell proliferation .
  • Case Studies : In vitro studies involving Hep3B cells revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests that the compound may be a promising candidate for further development as an anticancer agent .
CompoundCell LineIC50 (µM)Mechanism
Compound AHep3B5.0Apoptosis induction
Compound BMCF77.4G2-M arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains:

  • Evaluation : A library of benzo[d]thiazole derivatives was tested against Pseudomonas aeruginosa, revealing minimum inhibitory concentrations (MIC) ranging from 64 to 256 µg/mL, indicating moderate antibacterial activity .
  • Case Studies : Specific derivatives showed selective inhibition without affecting bacterial growth, which is crucial for developing quorum-sensing inhibitors.
CompoundMIC (µg/mL)Target
Compound C64P. aeruginosa
Compound D128P. aeruginosa

Antioxidant Activity

The antioxidant capacity of the compound has also been explored through various assays:

  • DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method, where compounds exhibited varying degrees of antioxidant activity compared to standard antioxidants like Trolox .
  • Research Findings : Compounds derived from similar frameworks demonstrated significant antioxidant properties, suggesting that the incorporation of benzo[d]thiazole could enhance radical-scavenging abilities.
CompoundDPPH IC50 (µM)
Compound E39.85
Trolox7.72

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Benzothiazole-Piperazine Derivatives

Compound ID & Structure Molecular Weight (g/mol) Elemental Analysis (C/H/N) Key Substituents Reference
Target : 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone Not provided in evidence Not provided - Benzothiazolylthio group
- Tetrahydrocinnolin-substituted piperazine
5i : 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone 593.17 C: 60.77%, H: 4.63%, N: 21.29% - Bulky diphenyltriazole-thio group
- Triazole-methyl linker
5j : 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone 507.10 C: 54.31%, H: 4.24%, N: 19.39% - Dual benzothiazole-thio groups
- Triazole-methyl linker
5k : 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone 490.13 C: 56.43%, H: 4.46%, N: 22.77% - Benzoimidazole-thio group
- Triazole-methyl linker
: 2-(Benzo[d]thiazol-2-yl)-1-phenylethanone 253.32 Not provided - Simple benzothiazole-phenylethanone scaffold (no piperazine or complex rings)

Key Observations:

Structural Complexity: The target compound incorporates a tetrahydrocinnolin-piperazine system, which distinguishes it from analogs like 5i–5k () that use triazole-based substituents. The tetrahydrocinnolin group may enhance receptor binding affinity due to its fused bicyclic structure, though this remains speculative without pharmacological data. 5j (MW 507.10) shares the benzothiazole-thio motif with the target but lacks the tetrahydrocinnolin moiety, instead incorporating a second benzothiazole group via a triazole linker. This difference likely reduces its steric bulk compared to the target compound .

Elemental Analysis: Analogs like 5i and 5j exhibit lower carbon and nitrogen content compared to the theoretical target compound, which is expected to have higher carbon/nitrogen ratios due to the tetrahydrocinnolin ring (rich in C and N).

Pharmacological Implications: Compounds 5i–5k were synthesized for anticancer screening, suggesting that substituent bulk (e.g., 5i's diphenyltriazole group) may influence cytotoxicity. The target's tetrahydrocinnolin substituent could modulate solubility or metabolic stability, but direct comparisons are hindered by absent bioactivity data . The simpler compound (MW 253.32) lacks piperazine and complex substituents, highlighting the trade-off between structural complexity and drug-likeness .

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis would require coupling a benzothiazole-thioether with a tetrahydrocinnolin-piperazine intermediate, a step more complex than the triazole-based linkages in 5i–5k .
  • Data Gaps: No spectral (NMR/MS) or pharmacological data for the target compound are available in the provided evidence, limiting direct comparisons.
  • Therapeutic Potential: Structural analogs in demonstrate the importance of substituent choice in modulating molecular properties, suggesting that the target’s tetrahydrocinnolin group warrants further investigation for receptor selectivity or potency .

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